molecular formula C10H10N2O2 B3114811 2,4-Dimethoxyquinazoline CAS No. 2050-42-2

2,4-Dimethoxyquinazoline

Cat. No.: B3114811
CAS No.: 2050-42-2
M. Wt: 190.2 g/mol
InChI Key: RVZMPNMUBCAPQO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,4-Dimethoxyquinazoline primarily targets histone lysine methyltransferase (HKMT) , specifically G9a . G9a is involved in epigenetic regulation via the installation of histone methylation marks . Overexpression of G9a has been found in many types of cancer and is associated with a poor prognosis .

Mode of Action

This compound interacts with G9a by acting as a substrate competitive inhibitor . This means it competes with the natural substrate of G9a for binding, thereby inhibiting the enzyme’s activity. This interaction leads to a decrease in the methylation of histone H3 at lysine 9 (H3K9), a mark associated with gene repression .

Biochemical Pathways

The inhibition of G9a affects the epigenetic regulation pathways . Specifically, it impacts the methylation status of histone H3 at lysine 9 (H3K9). Mono-methylation of H3K9 is associated with permissive chromatin, while di- and tri-methylation label a repressed chromatin state . Therefore, the inhibition of G9a can lead to changes in gene expression patterns, potentially reversing the gene repression associated with diseases like cancer .

Pharmacokinetics

Similar quinazoline derivatives have been optimized forin vivo work , suggesting that they may have favorable pharmacokinetic properties .

Result of Action

The inhibition of G9a by this compound can lead to changes in gene expression patterns . This can potentially reverse the gene repression associated with diseases like cancer . In addition, some quinazoline derivatives have shown potent antiproliferative activities against a panel of three tumor cell lines and a good inhibitory effect against the adhesion and migration of human umbilical vein endothelial cells (HUVECs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyquinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2,4-dimethoxyaniline with formamide or formic acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of 2,4-Dimethoxyquinazoline:

Properties

IUPAC Name

2,4-dimethoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZMPNMUBCAPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313337
Record name 2,4-Dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-42-2
Record name 2,4-Dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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